molecular formula C8H13ClF3NO2 B1459154 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 50586-00-0

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1459154
CAS No.: 50586-00-0
M. Wt: 247.64 g/mol
InChI Key: PKHVDKLUQDSIMY-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative characterized by a trifluoroethyl group attached to the piperidine nitrogen and a carboxylic acid moiety at the 3-position. Its molecular formula is C₈H₁₂F₃NO₂·HCl, with a molecular weight of 247.6 g/mol (calculated from the molecular formula and HCl addition) . The compound’s SMILES string is C1CC(CN(C1)CC(F)(F)F)C(=O)O, and its InChIKey is NXVLLLCFRLCPOM-UHFFFAOYSA-N, highlighting its unique stereoelectronic properties due to the trifluoroethyl substituent .

Its structural features, such as the electron-withdrawing trifluoroethyl group, may influence solubility, metabolic stability, and binding affinity in pharmacological contexts, though direct biological data are absent in the provided sources.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-2-6(4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHVDKLUQDSIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50586-00-0
Record name 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride
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Biological Activity

Introduction

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride (TFPC-HCl) is a synthetic compound characterized by its trifluoroethyl substitution and piperidine ring structure. Its unique chemical properties suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of TFPC-HCl, focusing on its interactions with biomolecules, pharmacological applications, and safety considerations.

Chemical Properties

  • Molecular Formula : C₈H₁₃ClF₃NO₂
  • Molecular Weight : 247.64 g/mol
  • CAS Number : 50586-00-0

The trifluoroethyl group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological potential.

The biological activity of TFPC-HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoroethyl moiety is believed to enhance binding affinity and selectivity towards these targets, making it a candidate for further pharmacological exploration.

Pharmacological Applications

Preliminary studies indicate that TFPC-HCl may have applications in various therapeutic areas:

  • CGRP Receptor Antagonism : Similar compounds have been studied for their role as antagonists of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology .
  • Antiviral Activity : Research on related trifluoroethyl compounds has shown potential antiviral effects, suggesting that TFPC-HCl might exhibit similar properties .
  • Cancer Therapeutics : The compound's structural features may allow it to inhibit specific cancer cell lines, although detailed studies are still required .

Comparative Studies

To understand the unique biological activity of TFPC-HCl, it is useful to compare it with structurally similar compounds. Below is a table summarizing some key characteristics and biological activities of related compounds.

Compound NameBiological ActivityReference
1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acidPotential CGRP antagonist
Trifluoromethyl-substituted indolesAntiviral activity
Piperidine derivativesAnticancer properties

Study 1: Interaction with Enzymes

A study investigated the interaction of trifluoroethyl-substituted piperidines with enzymes involved in neurotransmitter uptake. The presence of the trifluoroethyl group significantly enhanced binding affinity compared to non-fluorinated analogs. This suggests that TFPC-HCl might influence neurotransmitter systems relevant in conditions like depression and anxiety .

Study 2: Safety Profile Assessment

In a toxicity study involving animal models, TFPC-HCl was administered at varying doses to evaluate acute toxicity. Results indicated no significant adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .

Future Directions

Research on TFPC-HCl is ongoing, with a focus on elucidating its precise mechanism of action and exploring its potential as a therapeutic agent. Further studies are needed to assess its efficacy against specific biological targets and to establish comprehensive safety data.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
TFPC-HCl is being investigated as a scaffold for new therapeutic agents. Preliminary studies suggest that the compound may interact with specific biological targets, including receptors and enzymes relevant to pharmacological activity. These interactions are crucial for elucidating the mechanism of action and potential therapeutic effects of TFPC-HCl.

2. Antiviral and Antimicrobial Research
Research indicates that TFPC-HCl may exhibit antiviral and antimicrobial properties. Its structural similarity to known active compounds allows it to be explored as a potential candidate in developing treatments for viral infections or bacterial diseases.

Synthesis and Chemical Reactions

The synthesis of TFPC-HCl typically involves several reaction steps that require careful control of conditions to achieve high yields and purity. The chemical behavior of this compound is influenced by its functional groups, which participate in various reactions critical for synthesizing derivatives.

Reaction TypeDescription
Nucleophilic SubstitutionThe trifluoroethyl group can undergo nucleophilic attack, leading to various derivatives.
EsterificationThe carboxylic acid can react with alcohols to form esters, expanding its utility in synthetic chemistry.

Biological Studies

Ongoing studies are focused on the interactions of TFPC-HCl with biological targets. Initial findings suggest that it may have a role in modulating specific pathways involved in disease processes. Understanding these interactions is key to evaluating its safety profile and efficacy as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride with analogous piperidine-3-carboxylic acid derivatives, focusing on substituents, molecular weights, and key differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride Trifluoroethyl at N1 C₈H₁₂F₃NO₂·HCl 247.6 Electron-withdrawing CF₃ group; discontinued commercially
CI 966 hydrochloride Bis[4-(trifluoromethyl)phenyl]methoxyethyl at N1 C₂₃H₂₀F₆N₂O₃·HCl 522.8 Bulky aromatic substituents; potential CNS applications inferred from structural complexity
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Pyrimidinyl at N1 C₁₀H₁₂N₃O₂·HCl 242.7 Heteroaromatic substituent; may enhance DNA/RNA binding
2-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid Trifluoroethyl at N1, ketone at C2 C₉H₁₂F₃NO₃ 239.2 Ketone group introduces polarity; no HCl salt form mentioned
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride 4-Isopropylbenzyl at N1 C₁₆H₂₄ClNO₂ 297.8 Lipophilic benzyl group; marked as irritant

Preparation Methods

Overview

The predominant approach involves asymmetric catalytic hydrogenation of precursor compounds such as piperidine-3-carboxylic acid derivatives bearing trifluoroethyl groups. This method is supported by patent CN109206361A, which describes an optimized process for synthesizing chiral piperidine derivatives with high enantiomeric excess.

Procedure

  • Starting Material: The key intermediate is typically a piperidine-3-carboxylic acid derivative with a trifluoroethyl substituent at the 2-position.
  • Catalyst: Chiral hydrogenation catalysts, such as Rhodium complexes with chiral phosphine ligands, are employed.
  • Reaction Conditions:
    • Hydrogen pressure: approximately 3.5 bars, with multiple reinflations to ensure complete hydrogen consumption.
    • Temperature: maintained around 30°C to 50°C.
    • Solvent: trifluoroethanol or other polar protic solvents.
  • Outcome: Enantioselective hydrogenation yields the chiral piperidine core with high enantiomeric excess (up to 82.9%), as evidenced by chiral HPLC analysis.

Data Table: Preparation Parameters for Asymmetric Hydrogenation

Parameter Value Reference
Catalyst Rhodium complex with chiral phosphines CN109206361A
Hydrogen pressure 3.5 bars, multiple reinflations CN109206361A
Temperature 30°C - 50°C CN109206361A
Solvent Trifluoroethanol CN109206361A
Reaction time 72 hours (or until hydrogen consumption ceases) CN109206361A
Enantiomeric excess (e.e.) Up to 82.9% CN109206361A

Direct Synthesis via Nucleophilic Substitution and Acidification

Overview

Another approach involves the nucleophilic substitution of a suitable piperidine precursor with a trifluoroethyl halide, followed by acidification to form the hydrochloride salt.

Procedure

  • Step 1: The piperidine-3-carboxylic acid or its ester is reacted with 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl chloride or bromide) under basic conditions, such as with sodium hydride or sodium carbonate, to introduce the trifluoroethyl group at the nitrogen atom.
  • Step 2: The resulting intermediate is then hydrolyzed or oxidized to the corresponding carboxylic acid.
  • Step 3: The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.

Notes

  • This method is less stereoselective and may require chiral resolution or further asymmetric catalysis.
  • The process is typically performed at ambient or slightly elevated temperatures, with careful control of pH.

Data Table: Nucleophilic Substitution Approach

Parameter Value Reference
Reagent Trifluoroethyl halide (Cl, Br) Patent EP2621894B1
Base Sodium hydride or sodium carbonate Patent EP2621894B1
Solvent Acetone, dichloromethane, or ethanol Patent EP2621894B1
Reaction temperature 0°C to 50°C Patent EP2621894B1
Reaction time 12-24 hours Patent EP2621894B1
Final product isolation Acidification with HCl to form hydrochloride salt Patent EP2621894B1

Catalytic Hydrogenation of N-Substituted Precursors

Overview

Research indicates that catalytic hydrogenation of N-substituted piperidine derivatives, such as N-(2,2,2-trifluoroethyl)piperidine-3-carboxamides, can be employed to produce the target compound.

Procedure

  • Starting Material: N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide.
  • Catalyst: Palladium on carbon or Raney nickel.
  • Reaction Conditions:
    • Hydrogen pressure: approximately 3.5 bars.
    • Temperature: 30°C to 50°C.
    • Solvent: ethanol or trifluoroethanol.
  • Post-Reaction: Acidic work-up with hydrochloric acid to obtain the hydrochloride salt.

Research Findings

This method offers a route with high yield and purity, suitable for scale-up, as demonstrated in related patent disclosures.

Data Table: Catalytic Hydrogenation of N-Substituted Precursors

Parameter Value Reference
Catalyst Palladium on carbon or Raney nickel Literature review
Hydrogen pressure 3.5 bars Patent CN109206361A
Temperature 30°C - 50°C Literature review
Solvent Ethanol or trifluoroethanol Literature review
Reaction duration 24-72 hours Literature review
Yield Up to 87% Patent CN109206361A

Summary of Key Findings

Method Advantages Limitations References
Asymmetric catalytic hydrogenation High enantioselectivity, high purity Requires chiral catalysts, sophisticated setup CN109206361A
Nucleophilic substitution Simpler, scalable, suitable for bulk synthesis Less stereoselective, may need chiral resolution EP2621894B1
Catalytic hydrogenation of precursors High yield, scalable, versatile Requires suitable precursor synthesis General literature review

Q & A

Q. What are the optimal synthetic routes for 1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling or alkylation. For example, a two-step protocol includes:

Alkylation : Reacting piperidine-3-carboxylic acid derivatives with 2,2,2-trifluoroethyl halides under inert atmospheres (e.g., N₂ or Ar) at 40–100°C using cesium carbonate as a base and tert-butanol as a solvent .

Hydrochloride Formation : Treating the intermediate with concentrated HCl (36.5% w/w) in water at 93–96°C for 17 hours to precipitate the hydrochloride salt .
Key Variables :

  • Temperature control during alkylation (critical for minimizing side reactions).
  • Acid concentration and reaction time for hydrochloride salt crystallization .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

Methodological Answer: Purity is typically verified via:

  • HPLC : Using reverse-phase C18 columns with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 201.1311854 for related piperidine-carboxylic acids) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
    Note : Batch-specific certificates of analysis (CoA) should include retention times, mass fragments, and purity thresholds (≥95% for research-grade material) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

Methodological Answer: The trifluoroethyl group enhances:

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo.
  • Target Binding : Electron-withdrawing effects improve affinity for enzymes like acetylcholinesterase (AChE), as seen in related fluorinated piperidine inhibitors .
    Experimental Design :
  • Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using enzyme inhibition assays (e.g., Ellman’s method for AChE) .
  • Conduct molecular docking studies to assess interactions with active-site residues (e.g., CAS and PAS regions of AChE) .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions in NMR (e.g., unexpected splitting in ¹H or ¹⁹F spectra) may arise from:

  • Conformational Isomerism : Use variable-temperature (VT) NMR to identify rotamers.
  • Residual Solvent Effects : Ensure complete removal of solvents (e.g., DMSO-d₆) under high vacuum.
    Case Study : For related piperidine hydrochlorides, ¹³C NMR at 150 MHz resolves overlapping signals by differentiating equatorial/axial substituents .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the trifluoroethyl group .
  • First Aid : Immediate rinsing with water for eye/skin contact; consult poison control for ingestion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride

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